rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[321]octane-2-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and esterification steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
- rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2763588-76-5 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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